trans-Cinnamic-D5 acid

Isotope Dilution Mass Spectrometry Quantitative Bioanalysis Method Validation

Quantitative LC-MS/MS of cinnamic acid metabolites fails with unlabeled standards due to identical m/z and matrix effect distortion. trans-Cinnamic-D5 acid solves this as a true isotopic internal standard. - Mass shift: +5 Da (MW 153.19) vs. native analyte (148.16) - Certified enrichment: ≥98 atom% D, chemical purity ≥98% - Co-elutes with analyte; resolved by m/z for isotope dilution accuracy - Validated for plasma, urine, plant extracts, fermentation broths - Supports pharmacokinetics, metabolomics, ANDA/DMF impurity quantification

Molecular Formula C9H8O2
Molecular Weight 153.19 g/mol
Cat. No. B12395806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Cinnamic-D5 acid
Molecular FormulaC9H8O2
Molecular Weight153.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)O
InChIInChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+/i1D,2D,3D,4D,5D
InChIKeyWBYWAXJHAXSJNI-URCVCZEFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-Cinnamic-D5 Acid Reference Standard


trans-Cinnamic-D5 acid (CAS 352431-48-2), also referred to as trans-3-Phenylacrylic acid-d5, is a stable, isotopically labeled derivative of trans-cinnamic acid wherein five hydrogen atoms on the phenyl ring are replaced with deuterium . As a deuterated compound, it exhibits a distinct mass shift of +5 Da relative to its unlabeled counterpart (MW 153.19 vs. 148.16), a property fundamental to its primary application as a quantitative internal standard in mass spectrometry-based analytical methods . This compound is commercially available with a certified isotopic enrichment of 98 atom% D and a minimum chemical purity of 98% .

Isotope Dilution MS Internal Standard
Co-eluting Deuterated Analog for Matrix-Effect Correction

trans-Cinnamic-D5 Acid Substitution Failure


In quantitative LC-MS/MS or GC-MS analyses, the use of an unlabeled internal standard like trans-cinnamic acid introduces significant analytical error. This is primarily due to its identical mass and chromatographic behavior to the target analyte, rendering it indistinguishable in the mass spectrometer and failing to correct for matrix effects, ionization efficiency fluctuations, or sample preparation losses [1]. trans-Cinnamic-D5 acid, however, co-elutes with the native analyte but is resolved by its distinct mass-to-charge ratio (m/z), enabling precise isotope dilution quantification [2]. This fundamental difference means unlabeled compounds cannot serve as internal standards, and substitution directly compromises data accuracy and regulatory compliance in validated bioanalytical methods .

Mass Overlap Risk
Unlabeled analog co-elutes but lacks mass shift; may not correct for matrix effects or ion suppression.
Quantification Bias
Non-isotopic internal standards may introduce quantification bias and may not satisfy method validation documentation requirements.

trans-Cinnamic-D5 Acid Differentiation Evidence


Isotopic Enrichment and Mass Shift Differentiation

trans-Cinnamic-D5 acid possesses an isotopic enrichment of ≥98 atom% D and a nominal mass shift of +5 Da compared to unlabeled trans-cinnamic acid (MW 153.19 vs. 148.16), enabling baseline mass spectrometric resolution . This is a critical specification that distinguishes it from both its unlabeled counterpart and alternative deuterated analogs (e.g., trans-Cinnamic acid-d7 with a +7 Da shift), as the specific deuterium labeling pattern on the phenyl ring minimizes potential for deuterium-hydrogen exchange or metabolic back-conversion [1].

Mass Shift Resolution
Cross-study comparable
+5 Da vs. unlabeled (0 Da); -2 Da vs. d7 analog
Enables baseline MS resolution for isotope dilution quantification
Specific deuterium pattern minimizes H/D exchange risk
Isotope Dilution Mass Spectrometry Quantitative Bioanalysis Method Validation

Validated Internal Standard for Polyphenols

In a validated targeted metabolomics method for analyzing precursor polyphenols and microbial metabolites in batch culture supernatants, trans-Cinnamic acid-d5 was employed as the primary internal standard at a concentration of 5 μg/mL [1]. The method utilized UHPLC-ESI-MS/MS and demonstrated the compound's ability to correct for sample preparation variability and matrix effects, as evidenced by its integration into a rigorous sample processing protocol (centrifugation, filtration, nitrogen drying, and reconstitution) [1]. The study did not report method performance metrics (e.g., precision, accuracy) specifically attributable to this internal standard alone, as these are typically method-wide parameters. However, its inclusion in a published, peer-reviewed method underscores its established utility for this purpose.

Polyphenol IS Method
Supporting evidence
5 μg/mL internal standard in UHPLC-ESI-MS/MS method
Supports direct method transfer for polyphenol quantitation
Method performance metrics not reported for IS alone; method-wide review recommended
Polyphenol Metabolomics Bioanalytical Method UHPLC-MS/MS

Long-Term Stability

According to vendor technical data, trans-Cinnamic-D5 acid is stable for at least three years when stored under recommended conditions at room temperature, after which re-analysis for chemical purity is advised before continued use . This stability claim is provided by a reputable isotope supplier and is a key differentiator for laboratories requiring long-term reference standard availability.

Shelf Stability
Data to verify
Stable ≥3 years at room temperature (vendor data)
Supports inventory planning; re-analysis advised after 3 years
Supplier claim; independent stability study not provided
Reference Standard Stability Quality Control Shelf-life

Regulatory Compliance and Traceability

Cinnamic Acid-d5 is marketed as a fully characterized reference standard that is compliant with regulatory guidelines for analytical method development, validation (AMV), and Quality Control (QC) during pharmaceutical synthesis and formulation . It is specifically noted for its use in establishing traceability against pharmacopeial standards (USP or EP) .

Regulatory Traceability
Supplier claim
Traceable to pharmacopeial standards (USP/EP)
May support method validation documentation requirements
Verify traceability documentation per project requirements
Pharmaceutical Analysis Method Validation Regulatory Compliance

Plant Metabolism Tracing

A recent study chemically synthesized stable-isotope-labeled trans- and cis-cinnamic acid (CA) isomers and used them as internal standards to develop a quantification method for CA in Arabidopsis via LC-QTOF-MS/MS [1]. While this study did not specifically use trans-Cinnamic-D5 acid, it demonstrates the established utility of deuterium-labeled cinnamic acid isomers for precise quantification in complex plant matrices. The methodology validates the general class of deuterated cinnamic acids as effective internal standards, from which the specific utility of the D5 analog can be inferred.

Plant Metabolic Tracing
Class-level inference
Stable-isotope-labeled CA enabled quantification of cis-CA isomers in plants
Class-level validation supports use of deuterated CA for plant metabolomics
Study used custom-synthesized analog; direct D5 validation not included
Plant Biochemistry Metabolic Tracing Isomerization

trans-Cinnamic-D5 Acid Applications


Polyphenol Quantitation

Based on its validated use as an internal standard in UHPLC-ESI-MS/MS [1], trans-Cinnamic-D5 acid is ideally suited for the accurate quantification of cinnamic acid and related metabolites in biological fluids (e.g., plasma, urine), plant extracts, and microbial fermentation broths. Its isotopic purity and distinct mass shift ensure precise correction for matrix effects, enabling robust pharmacokinetic and metabolomics studies.

Method Validation for Pharmaceutical QC

Given its documented regulatory compliance and traceability to pharmacopeial standards [1], trans-Cinnamic-D5 acid is a strategic choice for analytical method development and validation (AMV) in pharmaceutical R&D and QC laboratories. It serves as a reliable reference standard for quantifying cinnamic acid impurities or degradation products in drug substances and formulations, supporting ANDA and DMF submissions.

Stable-Isotope Tracing in Plants

As demonstrated by the successful use of stable-isotope-labeled cinnamic acid isomers for tracing isomerization pathways in Arabidopsis [1], trans-Cinnamic-D5 acid can be employed as a metabolic tracer in plant biochemistry research. Its deuterium label allows researchers to track the conversion of cinnamic acid to downstream phenylpropanoids (e.g., lignin, flavonoids) without interference from endogenous pools, providing mechanistic insights into plant secondary metabolism.

Application
Selection Property
Validation Focus
Polyphenol quantitation in research matrices
Co-eluting deuterated analog for matrix-effect correction
Isotope dilution MS method reproducibility
Pharmaceutical QC method validation
Traceability to pharmacopeial standards
Method validation documentation review
Plant metabolic pathway tracing
Deuterium label for tracking phenylpropanoid conversion
Class-level validation in plant metabolomics
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